molecular formula C19H22FN5O2 B2934538 N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide CAS No. 1396768-23-2

N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide

Cat. No. B2934538
CAS RN: 1396768-23-2
M. Wt: 371.416
InChI Key: TXJBHZAJYNCVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that targets the glycine transporter 1 (GlyT1). GlyT1 is a protein that is responsible for regulating the levels of glycine in the central nervous system. JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide works by selectively inhibiting GlyT1, which is responsible for the uptake of glycine into neurons and glial cells. By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glycine in the brain, enhance NMDA receptor function, and improve cognitive function. It has also been shown to have analgesic properties, which could be beneficial in pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide is its selectivity for GlyT1. This makes it a useful tool for studying the role of glycine in the central nervous system. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide. One area of interest is its potential therapeutic applications in schizophrenia and Alzheimer's disease. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a tool for studying the role of glycine in the central nervous system. This could lead to a better understanding of the mechanisms underlying various neurological disorders.

Synthesis Methods

The synthesis of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide involves a multistep process that starts with the reaction of 3-fluoropyridazine with 1-(4-piperidinyl)-4-pentyn-1-ol. The resulting product is then reacted with N-Boc-glycine and subsequently deprotected to give the final product.

Scientific Research Applications

N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and pain management. In preclinical studies, this compound has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. It has also shown potential in reducing amyloid-beta levels in the brain, which could be beneficial in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJBHZAJYNCVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.